molecular formula C9H19NO B13287787 2-(4-Ethylpiperidin-2-yl)ethan-1-ol

2-(4-Ethylpiperidin-2-yl)ethan-1-ol

Cat. No.: B13287787
M. Wt: 157.25 g/mol
InChI Key: WUPSHVYSWATTST-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperidin-2-yl)ethan-1-ol is a piperidine-derived amino alcohol characterized by a six-membered piperidine ring substituted with an ethyl group at the 4-position and a hydroxyethyl (-CH₂CH₂OH) moiety at the 2-position.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(4-ethylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-2-8-3-5-10-9(7-8)4-6-11/h8-11H,2-7H2,1H3

InChI Key

WUPSHVYSWATTST-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 4-ethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the nucleophilic attack of the nitrogen atom on the ethylene oxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethylpiperidin-2-yl)ethan-1-ol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperidin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Ethylpiperidin-2-yl)ethanone.

    Reduction: Formation of 2-(4-Ethylpiperidin-2-yl)ethanamine.

    Substitution: Formation of 2-(4-Ethylpiperidin-2-yl)ethyl halides or esters.

Scientific Research Applications

2-(4-Ethylpiperidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights key structural differences and similarities between 2-(4-Ethylpiperidin-2-yl)ethan-1-ol and related compounds:

Compound Name Substituents on Piperidine/Piperazine Functional Groups Molecular Weight (g/mol) Key Properties
2-(4-Ethylpiperidin-2-yl)ethan-1-ol 4-Ethyl, 2-hydroxyethyl Amino alcohol 171.27 (estimated) Moderate lipophilicity, polar solubility
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol Branched alkyl chain Amino alcohol 153.27 Higher lipophilicity, reduced solubility
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol 1-Isopropyl, 4-hydroxyethyl Amino alcohol 171.28 Increased steric hindrance, lower polarity
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol 4-Phenyl, hydroxyethyl Aromatic-amino alcohol 235.75 (HCl salt) Enhanced π-π stacking, potential CNS activity
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol Benzyloxy-aromatic, ethoxy chain Ether, amino alcohol 407.49 High molecular weight, low bioavailability

Key Observations:

  • Lipophilicity: Ethyl and isopropyl substituents (e.g., ) increase lipophilicity compared to phenyl derivatives (e.g., ), which may enhance blood-brain barrier penetration.
  • Solubility: Hydroxyethyl groups improve aqueous solubility, but bulky substituents (e.g., benzyloxy in ) counteract this effect.

Biological Activity

2-(4-Ethylpiperidin-2-yl)ethan-1-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 2-(4-Ethylpiperidin-2-yl)ethan-1-ol is C9H19NC_9H_{19}N with a molecular weight of approximately 155.25 g/mol. The structure features a piperidine ring substituted with an ethyl group and a hydroxyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₉H₁₉N
Molecular Weight155.25 g/mol
IUPAC Name2-(4-Ethylpiperidin-2-yl)ethan-1-ol

Research indicates that 2-(4-Ethylpiperidin-2-yl)ethan-1-ol may interact with various receptors and enzymes, influencing neurotransmission and potentially exhibiting neuroprotective effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target sites.

Pharmacological Effects

Study on Neuroprotective Effects

A study evaluated the neuroprotective potential of various piperidine derivatives, including 2-(4-Ethylpiperidin-2-yl)ethan-1-ol. The results indicated that the compound reduced neuronal cell death in models of oxidative stress by modulating apoptotic pathways.

Antimicrobial Evaluation

In a comparative study of piperidine derivatives, 2-(4-Ethylpiperidin-2-yl)ethan-1-ol was tested against several bacterial strains. The findings suggested moderate antibacterial activity, warranting further exploration into its efficacy and mechanism.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-Ethylpiperidin-2-yl)ethan-1-ol, it is essential to compare it with other similar compounds:

CompoundBiological ActivityNotes
3-(Pyrrolidin-1-yl)propan-1-olNeuroprotectiveSimilar mechanism but different potency
N-MethylpiperidineAntimicrobialShows stronger activity against certain pathogens
4-Hydroxy-N-methylpiperidineCNS activityExhibits anxiolytic effects

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